PROPYL-1,1,3,3,3-D5 ALCOHOL
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Overview
Description
PROPYL-1,1,3,3,3-D5 ALCOHOL is a deuterated form of propyl alcohol, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL-1,1,3,3,3-D5 ALCOHOL typically involves the deuteration of propyl alcohol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst in a high-pressure reactor. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: PROPYL-1,1,3,3,3-D5 ALCOHOL undergoes various chemical reactions similar to those of non-deuterated propyl alcohol. These include:
Oxidation: The compound can be oxidized to form propionic acid or propionaldehyde.
Reduction: It can be reduced to form propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like hydrogen halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products:
Oxidation: Propionic acid, propionaldehyde.
Reduction: Propane.
Substitution: Propyl halides (e.g., propyl chloride, propyl bromide).
Scientific Research Applications
PROPYL-1,1,3,3,3-D5 ALCOHOL is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of PROPYL-1,1,3,3,3-D5 ALCOHOL is similar to that of non-deuterated propyl alcohol. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.
Comparison with Similar Compounds
Propyl Alcohol (1-Propanol): The non-deuterated form of PROPYL-1,1,3,3,3-D5 ALCOHOL.
Isopropyl Alcohol (2-Propanol): An isomer of propyl alcohol with the hydroxyl group on the second carbon.
Methanol: The simplest alcohol with one carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling and tracing studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs.
Biological Activity
Propyl-1,1,3,3,3-D5 Alcohol , also known as n-Propyl-1,1,3,3,3-d5 alcohol, is a deuterated form of propyl alcohol that is used in various scientific and industrial applications. The incorporation of deuterium in its structure allows for unique studies in biological systems, particularly in metabolic pathways and pharmacokinetics. This article will explore the biological activity of this compound through a review of its effects on cellular mechanisms, toxicity profiles, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C3H7D5O
- Molecular Weight : Approximately 65.13 g/mol
- Appearance : Colorless liquid
- Purity : Typically ≥ 98% in commercial preparations
The biological activity of alcohols like Propyl-1,1,3,3,3-D5 is primarily attributed to their ability to interact with cellular membranes and proteins. Alcohols can alter membrane fluidity and disrupt lipid bilayers due to their hydrophobic nature. This disruption can lead to:
- Inhibition of Bacterial Growth : Studies indicate that alcohols can affect bacterial viability by altering membrane integrity. For instance, n-propyl alcohol has been shown to exhibit bactericidal effects against various strains of bacteria at specific concentrations .
- Protein Denaturation : Alcohols can denature proteins by disrupting hydrogen bonds and hydrophobic interactions within protein structures. This can impair enzymatic functions and lead to cell death .
Toxicity Profile
The toxicity of this compound has been evaluated in several studies:
- Acute Toxicity : Experimental studies indicate that high concentrations (e.g., 2185-4370 ppm) can lead to liver degeneration in animal models . The main effects observed include fatty degeneration and potential reversibility upon cessation of exposure.
- Developmental Toxicity : In developmental studies involving Sprague-Dawley rats exposed to varying concentrations (0 to 10,000 ppm), significant impairments in brain development were noted. Specifically, reductions in brain weight and biochemical changes indicative of neurotoxicity were observed .
Comparative Biological Effects
The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for various alcohols against different bacterial strains:
Alcohol Type | MIC (Gram-positive) | MBC (Gram-positive) | MIC (Gram-negative) | MBC (Gram-negative) |
---|---|---|---|---|
n-Propyl Alcohol | 6.25% | 12.5% | 6.25% | 12.5% |
Ethanol | 12.5% | 25% | 12.5% | 25% |
Isopropanol | 6.25% | 12.5% | 6.25% | 12.5% |
This table illustrates that n-propyl alcohol exhibits competitive antibacterial properties comparable to other commonly used alcohols.
Study on Antibacterial Effects
A study conducted on the effects of low-molecular-weight alcohols demonstrated that n-propyl alcohol effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 6.25% to 12.5%. The study highlighted the importance of concentration in achieving bactericidal effects and noted that while lower concentrations inhibited growth, higher concentrations were necessary for complete bacterial death .
Developmental Impact Assessment
In a developmental toxicity assessment involving pregnant rats exposed to n-propyl alcohol during critical periods of fetal development, significant cognitive impairments were observed in offspring. The study reported a decrease in DNA content within brain tissues and behavioral anomalies consistent with neurodevelopmental disorders .
Properties
CAS No. |
188894-71-5 |
---|---|
Molecular Formula |
C3H8O |
Molecular Weight |
65.127 |
IUPAC Name |
1,1,3,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |
InChI Key |
BDERNNFJNOPAEC-WNWXXORZSA-N |
SMILES |
CCCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.